

Application Note: Chiral Separation and Quantification of Metalaxyl Enantiomers by HPLC-MS/MS

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Compound of Interest

Compound Name: *Metalaxyl-M-d6*

Cat. No.: *B15554873*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Metalaxyl is a widely used systemic fungicide that exists as a racemic mixture of two enantiomers, R-metalaxyl and S-metalaxyl. The fungicidal activity is primarily attributed to the R-enantiomer, while the S-enantiomer is significantly less active.^[1] Due to the differences in their biological activity and potential environmental impact, the enantioselective analysis of metalaxyl is crucial for food safety, environmental monitoring, and regulatory compliance. This application note provides a detailed protocol for the chiral separation and quantification of metalaxyl enantiomers in various matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Principle

This method utilizes a chiral stationary phase (CSP) in the HPLC system to achieve chromatographic separation of the R- and S-enantiomers of metalaxyl. The separated enantiomers are then detected and quantified with high selectivity and sensitivity using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Data Presentation

Table 1: HPLC and MS/MS Parameters for Chiral Separation of Metalaxyl Enantiomers

Parameter	Condition
HPLC System	Agilent 1290 Infinity II LC System or equivalent
Chiral Column	Astec® Cellulose DMP, 25 cm x 4.6 mm I.D., 5 µm particles
Mobile Phase	Isocratic: 25:75 (v/v) Ethanol:Hexane
Flow Rate	1.0 mL/min
Column Temperature	25 °C
Injection Volume	10 µL
Mass Spectrometer	Agilent 6470A Triple Quadrupole LC/MS or equivalent
Ionization Source	Electrospray Ionization (ESI), Positive Mode
Precursor Ion (m/z)	280.1
Product Ion 1 (m/z) - Quantifier	220.1
Product Ion 2 (m/z) - Qualifier	191.1
Fragmentor Voltage	135 V
Collision Energy (for 220.1)	15 eV
Collision Energy (for 191.1)	25 eV
Gas Temperature	325 °C
Gas Flow	8 L/min
Nebulizer Pressure	45 psi
Sheath Gas Temperature	350 °C
Sheath Gas Flow	11 L/min
Capillary Voltage	4000 V

Table 2: Quantitative Performance Data

Parameter	R-metalaxyl	S-metalaxyl
Retention Time (min)	~10.2	~11.8
Linear Range (µg/L)	0.1 - 100	0.1 - 100
Correlation Coefficient (r ²)	> 0.99	> 0.99
Limit of Quantification (LOQ) in Soil (µg/kg)	0.5	0.5
Limit of Quantification (LOQ) in Vegetables (µg/kg)	1.0	1.0
Average Recovery in Soil (%)	85 - 110	85 - 110
Average Recovery in Vegetables (%)	80 - 115	80 - 115

Experimental Protocols

Sample Preparation

Protocol 1: QuEChERS Method for Fruits and Vegetables

This protocol is adapted from the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis in food matrices.

- Homogenization: Homogenize a representative 10-15 g sample of the fruit or vegetable.
- Extraction:
 - Place the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
 - Shake vigorously for 1 minute.

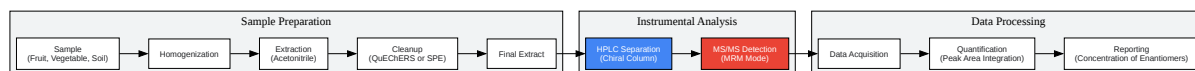
- Centrifuge at $\geq 3000 \times g$ for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO_4 , 50 mg Primary Secondary Amine (PSA), 50 mg C18).
 - Vortex for 30 seconds.
 - Centrifuge at high speed for 2 minutes.
- Final Extract Preparation:
 - Take the supernatant and filter it through a 0.22 μm syringe filter into an autosampler vial.
 - The sample is now ready for HPLC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Soil Samples

- Extraction:
 - Weigh 5 g of sieved soil into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile and vortex for 5 minutes.
 - Centrifuge at 4000 rpm for 10 minutes.
 - Collect the supernatant.
- Solid-Phase Extraction (SPE) Cleanup:
 - Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
 - Load the supernatant onto the conditioned SPE cartridge.
 - Wash the cartridge with 5 mL of water.

- Elute the metalaxyl enantiomers with 5 mL of acetonitrile.
- Final Extract Preparation:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 1 mL of the mobile phase (25:75 Ethanol:Hexane).
 - Filter through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

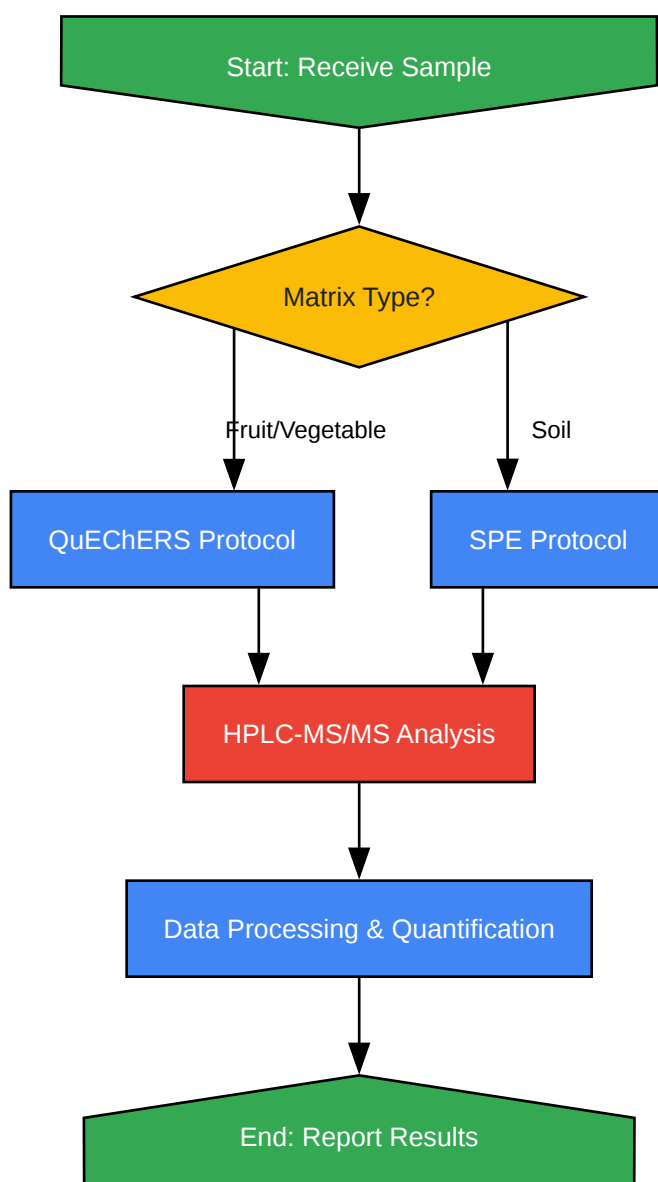
Experimental Workflow and Signaling Pathways



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Caption: Experimental workflow for chiral separation of metalaxyl enantiomers.

Logical Relationship of the Analytical Process



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Caption: Decision logic for sample preparation and analysis.

Conclusion

The described HPLC-MS/MS method provides a robust and sensitive approach for the chiral separation and quantification of metalaxyl enantiomers in complex matrices such as fruits, vegetables, and soil. The use of a chiral stationary phase allows for the effective separation of R- and S-metalaxyl, while tandem mass spectrometry ensures high selectivity and low detection limits. The detailed sample preparation protocols, including QuEChERS and SPE,

enable the analysis of different sample types with good recoveries and reproducibility. This application note serves as a comprehensive guide for laboratories involved in pesticide residue analysis, environmental monitoring, and food safety assessment.

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References

- 1. Chromatogram Detail [sigmaaldrich.com]
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